{cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one is a useful research compound. Its molecular formula is C15H22BNO3S and its molecular weight is 307.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with atetramethyl-1,3,2-dioxaborolan-2-yl group have been used in the synthesis of aggregation-induced emission molecules . These molecules are often used in bioimaging and biosensing applications, suggesting that the compound may interact with biological targets that can be visualized or detected through these techniques.
Mode of Action
The compound features a pinacolborane group, which enables the Suzuki coupling reaction , and two aldehyde groups that can undergo aldol reaction and amination reaction . These reactions allow the compound to form bonds with other molecules, potentially altering their structure or function.
Biochemical Pathways
The compound’s ability to participate in suzuki coupling reactions suggests it may influence pathways involvingboron-containing compounds . Boron is known to play roles in various biological processes, including cell growth and metabolism.
Result of Action
The compound is employed to synthesize aggregation-induced emission molecules . In the synthesis, it acts as a linker for connecting dimethylpyranyldene-malononitrile and anthracenes. The resulting molecule forms ultrabright red AIE dots with an absolute quantum yield of 12.9% . This suggests that the compound’s action results in the formation of highly fluorescent molecules.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the Suzuki coupling reactions it participates in are typically performed in aqueous or organic solvents and require a palladium catalyst . Therefore, the presence of these substances in the environment could potentially affect the compound’s activity.
Properties
CAS No. |
1906861-60-6 |
---|---|
Molecular Formula |
C15H22BNO3S |
Molecular Weight |
307.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.